4-(3-Fluorophenyl)-3-butenoic Acid
Description
4-(3-Fluorophenyl)-3-butenoic acid is a fluorinated unsaturated carboxylic acid characterized by a 3-fluorophenyl group attached to the fourth carbon of a 3-butenoic acid backbone. The fluorine atom at the meta position of the phenyl ring introduces electronic and steric effects that influence its chemical reactivity, solubility, and biological interactions. Fluorinated aromatic acids are commonly used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
4-(3-fluorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1-5,7H,6H2,(H,12,13) |
InChI Key |
DKMPQUMKZCYVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between 4-(3-Fluorophenyl)-3-butenoic acid and structurally related compounds:
Key Differences in Reactivity and Bioactivity
- Electronic Effects : The 3-fluorophenyl group in the target compound is electron-withdrawing, which polarizes the α,β-unsaturated system, enhancing its reactivity in Michael addition or Diels-Alder reactions compared to pyridyl or methyl-substituted analogs .
- Metabolic Pathways: Unlike 4-(3-pyridyl)-3-butenoic acid, which is a nicotine degradation metabolite , the fluorophenyl analog is likely resistant to oxidative metabolism due to fluorine’s inertness, prolonging its biological half-life .
- Solubility: The pyridyl analog (C₉H₉NO₂) exhibits higher water solubility than fluorophenyl derivatives due to the polarizable nitrogen atom in the pyridine ring .
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